2-Amino-1-(4-methylphenyl)propan-1-ol chemical structure and properties
2-Amino-1-(4-methylphenyl)propan-1-ol chemical structure and properties
Technical Monograph: 2-Amino-1-(4-methylphenyl)propan-1-ol
Executive Summary
2-Amino-1-(4-methylphenyl)propan-1-ol (also known as 4-Methylnorephedrine or Dihydro-normephedrone ) is a phenethylamine derivative and a primary metabolite of the synthetic cathinone 4-Methylmethcathinone (Mephedrone, 4-MMC) . Structurally, it represents the reduced form of Normephedrone (4-methylcathinone), where the beta-ketone group has been reduced to a hydroxyl group, and the N-methyl group is absent (or removed via demethylation prior to reduction).[1]
In forensic toxicology and drug development, this compound serves as a critical biomarker for retrospective detection of mephedrone consumption, as its elimination half-life often exceeds that of the parent compound.[1] Chemically, it possesses two chiral centers, existing as a pair of diastereomers (erythro and threo), which significantly influences its pharmacological potency and analytical separation profile.[1]
Chemical Identity & Stereochemistry
The molecule features a phenethylamine backbone with a methyl substitution at the para position of the phenyl ring and a hydroxyl group at the beta-carbon.
| Attribute | Detail |
| IUPAC Name | 2-Amino-1-(4-methylphenyl)propan-1-ol |
| Common Synonyms | 4-Methylnorephedrine; 4-Methylnorpseudoephedrine; Dihydro-normephedrone; 4-MNE |
| CAS Number | 35086-98-7 (HCl salt, mixture of diastereomers) |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol (Free Base); 201.69 g/mol (HCl Salt) |
| SMILES | CC(C(C1=CC=C(C=C1)C)O)N |
| InChI Key | FMCGSUUBYTWNDP-UHFFFAOYSA-N |
Stereochemical Configuration
The compound contains two chiral centers at C1 (hydroxyl bearing) and C2 (amine bearing), resulting in four possible stereoisomers.[1] In synthetic contexts involving non-stereoselective reduction (e.g., NaBH₄), a mixture of diastereomers is produced:
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Erythro isomers: (1R,2S) and (1S,2R) – Analogous to Norephedrine .[1]
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Threo isomers: (1R,2R) and (1S,2S) – Analogous to Norpseudoephedrine .[1]
Figure 1: Metabolic origin and stereochemical divergence of the target compound.
Physicochemical Properties
The presence of both an amino group and a hydroxyl group renders the molecule amphoteric but predominantly basic. The hydrochloride salt is the most stable form for storage and analysis.
| Property | Value / Description |
| Physical State | White crystalline solid (HCl salt); Viscous oil or solid (Free base) |
| Melting Point (HCl) | ~190–195 °C (Estimated based on Norephedrine HCl analogs) |
| Solubility | Highly soluble in water, ethanol, and methanol (Salt form).[1] Soluble in DCM/Ether (Free base).[1] |
| pKa (Amine) | ~9.4–9.6 (Predicted) |
| LogP (Octanol/Water) | ~1.1 (Free base); Lower for salt form.[1] |
| UV Absorbance | λmax ≈ 260 nm (Benzenoid band) |
Synthesis & Production Protocols
For research standards, the synthesis typically proceeds via the bromination-amination-reduction route starting from 4-methylpropiophenone.
Protocol: Synthesis from 4-Methylpropiophenone
Step 1: Alpha-Bromination
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Dissolve 4-methylpropiophenone (1 eq) in glacial acetic acid.
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Add Bromine (Br₂) (1 eq) dropwise at 20–25°C.
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Stir until decolorization is complete.
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Quench with water and extract the 2-bromo-1-(4-methylphenyl)propan-1-one intermediate.
Step 2: Amination (Delépine or Gabriel Synthesis preferred for primary amine) [1]
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Direct amination with ammonia often yields secondary/tertiary amines. The Hexamine route is preferred.[1]
-
React the bromo-ketone with Hexamethylenetetramine (1.1 eq) in chloroform.
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Filter the quaternary salt precipitate.
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Hydrolyze with ethanolic HCl to yield 2-amino-1-(4-methylphenyl)propan-1-one (Normephedrone) .
Step 3: Carbonyl Reduction
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Dissolve Normephedrone HCl in methanol.
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Slowly add Sodium Borohydride (NaBH₄) (2 eq) at 0°C.
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Stir at room temperature for 2 hours.
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Quench with dilute HCl, basify with NaOH to pH >12, and extract with dichloromethane.
-
Precipitate the final product as the HCl salt using anhydrous HCl in ether.
Figure 2: Synthetic pathway for the production of analytical reference standards.
Analytical Characterization
Accurate identification requires distinguishing this compound from its N-methylated analog (4-methylephedrine) and its parent ketone.
Gas Chromatography-Mass Spectrometry (GC-MS)
The electron ionization (EI) spectrum is dominated by alpha-cleavage of the amine bond.
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Base Peak (m/z 44): Corresponds to the iminium ion fragment [CH(NH2)CH3]+.[1] This is characteristic of non-N-substituted phenethylamines with an alpha-methyl group (amphetamine backbone).
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Other Diagnostic Ions:
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Derivatization: Due to the polarity of the OH and NH₂ groups, derivatization with BSTFA or TFAA is recommended for quantification.[1]
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TFA-Derivative: Shifts the base peak and improves peak shape.
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Liquid Chromatography (LC-MS/MS)
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Ionization: ESI Positive mode [M+H]+.
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Precursor Ion: m/z 166.1.[1]
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Product Ions:
Pharmacology & Toxicology
Role as a Metabolite: 2-Amino-1-(4-methylphenyl)propan-1-ol is a Phase I metabolite of mephedrone. The metabolic pathway involves:
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N-Demethylation of Mephedrone to Normephedrone (CYP2D6 mediated).[1]
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Ketone Reduction of Normephedrone to the target alcohol (Cytosolic reductases).[1]
Activity: While less potent than the parent ketone (Mephedrone), the alcohol metabolite retains sympathomimetic activity.[1] It acts as a substrate for monoamine transporters (DAT/NET), capable of releasing norepinephrine, though with reduced efficacy compared to the non-hydroxylated amphetamine analogs.[1] The introduction of the beta-hydroxyl group generally decreases lipophilicity and blood-brain barrier penetration relative to the ketone.
Toxicological Significance: In forensic cases, the presence of this metabolite (along with 4-carboxy-mephedrone) confirms ingestion of mephedrone rather than direct consumption of the metabolite itself. Its detection window in urine is significantly longer than that of Mephedrone.
References
-
Meyer, M. R., et al. (2010).[1] Metabolism and excretion of the new designer drug 4-methylmethcathinone (mephedrone) in rat and human urine using GC-MS and LC-MS/MS. Toxicology Letters. Link
-
LGC Standards. (2024). 4-Methylnorephedrine Hydrochloride Reference Standard Data Sheet.Link[1]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2011).[1] Report on the risk assessment of mephedrone in the framework of the Council Decision on new psychoactive substances.Link[1]
-
PubChem. (2024).[1][2][3] Compound Summary: 2-Amino-1-(4-methylphenyl)propan-1-ol.[4] National Library of Medicine.[5] Link
-
ChemicalBook. (2024).[1][6] CAS 35086-98-7 Product Properties.[4]Link[1]
Sources
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- 3. 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one | C13H19NO | CID 43794891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Online CAS Number 35086-98-7 - TRC - 4-Methylnorephedrine Hydrochloride (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]
- 5. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]
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